molecular formula C8H9N3O2 B1420995 ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate CAS No. 1217863-08-5

ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate

Cat. No. B1420995
CAS RN: 1217863-08-5
M. Wt: 179.18 g/mol
InChI Key: RUGWKXCFPDGXNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate, also known as ECPC, is an organic compound commonly used in laboratory experiments. ECPC is a synthetic compound composed of carbon, hydrogen, nitrogen, and oxygen atoms. ECPC is a colorless solid, odorless, and has a melting point of 92-94°C. ECPC is a versatile compound and has been used in a variety of scientific applications, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate: is a valuable precursor in the synthesis of various heterocyclic compounds. These compounds, such as indoles and indolizines, are structurally diverse and have significant biological and optical properties. They are synthesized through classical and non-classical pathways, and their derivatives are explored for potential applications in treating a broad range of diseases due to their bioactive properties .

Green Chemistry Applications

In the realm of green chemistry, this compound is utilized to develop new synthetic pathways that are environmentally friendly. It serves as a building block for creating small molecule libraries that are essential for drug discovery and pharmaceutical research. The focus is on minimizing the use of hazardous substances and promoting sustainable practices in chemical synthesis .

Carboxylic Acid Ester Synthesis

The compound plays a crucial role in the advancement of carboxylic acid ester synthesis. It acts as an intermediate in reactions where carboxylic acids are either electrophiles or nucleophiles. This process is fundamental in organic chemistry, as esters are a common functional group in organic compounds, drugs, and natural products .

Mechanism of Action

properties

IUPAC Name

ethyl 1-(cyanomethyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-2-13-8(12)7-3-5-11(10-7)6-4-9/h3,5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGWKXCFPDGXNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.